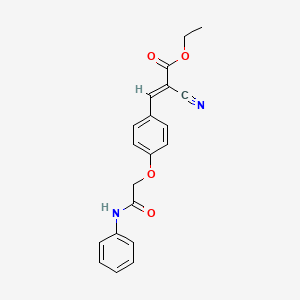
2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a phenylcarbamoylmethoxy group, and an acrylic acid ethyl ester moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
The synthesis of 2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with ethyl cyanoacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester involves its interaction with specific molecular targets. The cyano group and the phenylcarbamoylmethoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-Cyano-3-(4-phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester can be compared with other similar compounds, such as:
2-Cyano-3-(4-methoxyphenyl)-acrylic acid ethyl ester: This compound lacks the phenylcarbamoyl group, making it less versatile in certain reactions.
3-(4-Phenylcarbamoylmethoxy-phenyl)-acrylic acid ethyl ester: This compound lacks the cyano group, which may affect its reactivity and applications.
The presence of both the cyano group and the phenylcarbamoylmethoxy group in this compound makes it unique and valuable for specific research applications.
Propiedades
Fórmula molecular |
C20H18N2O4 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
ethyl (E)-3-[4-(2-anilino-2-oxoethoxy)phenyl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C20H18N2O4/c1-2-25-20(24)16(13-21)12-15-8-10-18(11-9-15)26-14-19(23)22-17-6-4-3-5-7-17/h3-12H,2,14H2,1H3,(H,22,23)/b16-12+ |
Clave InChI |
XBYGIQZMWSIZFZ-FOWTUZBSSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2)/C#N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



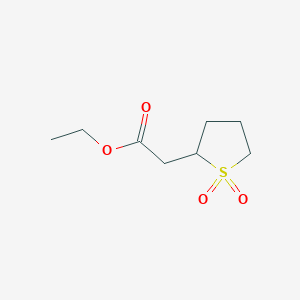
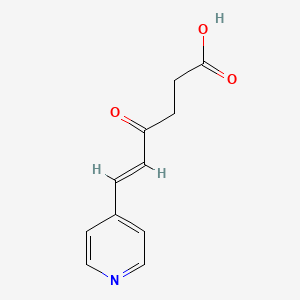
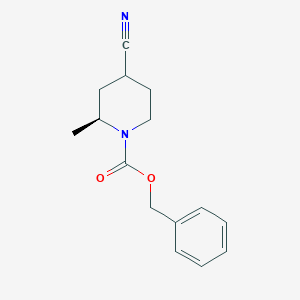
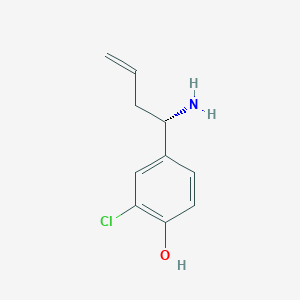
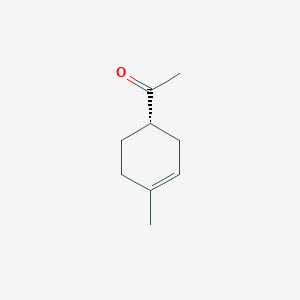

![Pyridazino[1,2-a]cinnoline](/img/structure/B15226230.png)
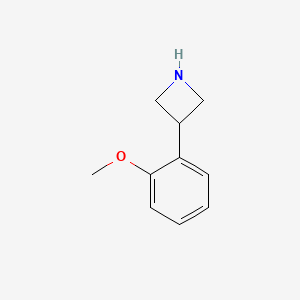
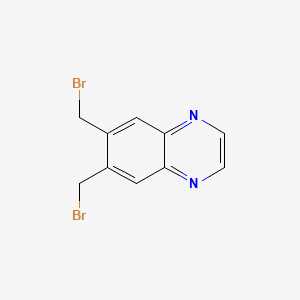
![2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid](/img/structure/B15226235.png)
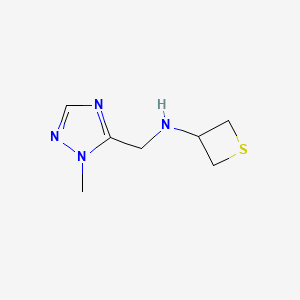
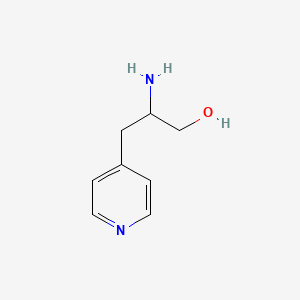
![tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15226253.png)
